molecular formula C6H9NOS B1512080 (R)-2-amino-2-thiophen-3-yl-ethanol

(R)-2-amino-2-thiophen-3-yl-ethanol

Cat. No.: B1512080
M. Wt: 143.21 g/mol
InChI Key: PVPSCUVKCZTFAO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-amino-2-thiophen-3-yl-ethanol is a high-purity chiral chemical building block designed for medicinal chemistry and drug discovery research. This compound features a thiophene heterocycle, a privileged scaffold in pharmacology due to its aromatic stability and ability to enhance drug-receptor interactions . The integration of a chiral aminoethanol group with the thiophene ring creates a versatile synthon for developing novel bioactive molecules. The thiophene moiety is a prominent feature in numerous FDA-approved drugs and investigational compounds across a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents . Its isosteric relationship with phenyl rings often improves metabolic stability and binding affinity in lead compounds . Furthermore, the 2-aminoethanol motif is a common structural element in many pharmacologically active molecules. The specific stereochemistry of the (R)-enantiomer provided with this product is critical for asymmetric synthesis and for studying stereospecific interactions with biological targets. Researchers can utilize this chiral building block in the design and synthesis of potential enzyme inhibitors, receptor modulators, and other small-molecule therapeutic candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(2R)-2-amino-2-thiophen-3-ylethanol

InChI

InChI=1S/C6H9NOS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1

InChI Key

PVPSCUVKCZTFAO-LURJTMIESA-N

Isomeric SMILES

C1=CSC=C1[C@H](CO)N

Canonical SMILES

C1=CSC=C1C(CO)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(R)-2-amino-2-thiophen-3-yl-ethanol”, we compare it structurally and functionally to three analogs:

(S)-2-amino-2-thiophen-3-yl-ethanol (enantiomer)

2-amino-2-phenyl-ethanol (thiophene replaced with benzene)

2-amino-2-furan-2-yl-ethanol (thiophene replaced with furan)

Table 1: Structural and Functional Comparison

Parameter This compound (S)-2-amino-2-thiophen-3-yl-ethanol 2-amino-2-phenyl-ethanol 2-amino-2-furan-2-yl-ethanol
Molecular Weight ~157.2 g/mol ~157.2 g/mol ~151.2 g/mol ~141.1 g/mol
Aromatic Ring Thiophene (S-containing) Thiophene (S-containing) Benzene Furan (O-containing)
Electron Density High (due to S atom) High Moderate Moderate (polarized by O)
Hydrogen Bond Capacity 2 (NH₂, OH) 2 2 2
Chirality R-configuration S-configuration Racemic or chiral Racemic or chiral
Predicted Solubility Moderate in polar solvents Moderate Low (hydrophobic) High (due to O in furan)

Key Findings:

  • Stereochemical Impact : The (R)-enantiomer may exhibit distinct biological or catalytic behavior compared to its (S)-counterpart, as chirality influences molecular recognition.
  • Furan analogs, while more polar, lack the sulfur-mediated stability of thiophene.
  • Computational Insights: Density functional theory (DFT) calculations, as referenced in Lee et al.
  • Crystallographic Data: Tools like Mercury () enable visualization of packing patterns and hydrogen-bonding networks, which are critical for comparing solid-state properties of these amino alcohols.

Methodological Considerations

  • Structural Analysis : Crystallographic software (e.g., SHELX, Mercury) is essential for resolving chiral centers and intermolecular interactions.
  • Synthetic Challenges : The thiophene ring’s electronic properties may complicate asymmetric synthesis compared to benzene or furan analogs, necessitating tailored catalysts.

Preparation Methods

General Synthetic Strategies

The synthesis of (R)-2-amino-2-thiophen-3-yl-ethanol typically involves:

Preparation of the Thiophene Ethanol Intermediate

A key intermediate is 2-(thiophen-3-yl)ethanol, which can be synthesized from 3-thiopheneacetic acid by reduction. Lithium aluminium hydride (LiAlH4) is the most common reducing agent used under inert atmosphere and low temperature conditions (0–20 °C). The reduction proceeds smoothly to give the thiophene ethanol in high yield (up to 99%) and purity.

Entry Reducing Agent Solvent Temperature Time Yield (%) Notes
1 LiAlH4 THF 0 °C 2 h 99 Dropwise addition, inert atmosphere, work-up with EtOAc and water
2 LiAlH4 THF 0–20 °C 3 h 98 Quenched with EtOAc and EtOH, filtered over Celite
3 LiAlH4 THF 0–20 °C 7 h 78 Reaction monitored by TLC, aqueous work-up and extraction

This intermediate provides the hydroxyl group at the 2-position of the ethan-1-ol backbone attached to the thiophene ring.

Introduction of the Amino Group and Stereocontrol

To obtain the (R)-configured amino alcohol, asymmetric reduction methods are employed on suitable ketone precursors such as 2-amino-1-(thiophen-3-yl)ethanone derivatives.

  • Asymmetric reduction using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or Noyori catalysts is common.
  • Reaction conditions including temperature (−78 °C to 25 °C), solvent choice (tetrahydrofuran or methanol), and catalyst loading (5–20 mol%) significantly influence stereoselectivity and yield.
Catalyst Solvent Temperature Enantiomeric Excess (ee %) Yield (%) Reference/Notes
CBS THF −78 °C to 25 °C 88–92 70–85 High stereoselectivity at lower temperatures
Noyori MeOH −20 °C to 25 °C 80–85 65–75 Slightly lower ee, moderate yield

This approach allows for the selective synthesis of the (R)-enantiomer of 2-amino-2-thiophen-3-yl-ethanol with high enantiomeric purity.

Alternative Synthetic Routes Involving Thiophene Derivatives

Other methods reported involve multi-component reactions catalyzed by bases such as KOH or sodium carbonate to build substituted dihydrothiophene cores, which can be further functionalized to amino alcohols.

  • For example, the reaction of aldehydes, cyanothioacetamide, and phenacyl thiocyanate under KOH catalysis in ethanol yields dihydrothiophenes that can be elaborated to amino alcohols.
  • Similar reactions catalyzed by Na2CO3 under mild heating (40–50 °C) have been reported, giving moderate yields (38–40%) of thiophene derivatives with amino substituents.

These methods are more complex and less direct but offer routes to thiophene-containing amino compounds that could be adapted for the target molecule.

Industrial and Scale-Up Considerations

Industrial synthesis likely follows the general laboratory routes but optimized for:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Efficient purification methods such as crystallization and chromatography.
  • Cost-effective reagents and solvents.

The key steps remain the reduction of thiophene acetic acid derivatives to the corresponding ethanol and asymmetric reduction or substitution to introduce the amino group with stereocontrol.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction of 3-thiopheneacetic acid LiAlH4, THF, 0–20 °C, inert atmosphere 78–99 High purity 2-(thiophen-3-yl)ethanol
2 Asymmetric reduction of ketone precursor CBS catalyst, THF, −78 to 25 °C 70–85 High enantiomeric excess (R)-isomer
3 Base-catalyzed multi-component reactions KOH or Na2CO3, EtOH, mild heating (40–50 °C) 38–40 Alternative synthesis of amino thiophenes

Analytical Confirmation of Stereochemistry and Purity

Q & A

Q. What synthetic strategies are recommended for obtaining enantiomerically pure (R)-2-amino-2-thiophen-3-yl-ethanol?

Enantiomeric purity can be achieved via asymmetric synthesis or chiral resolution. For example, enzymatic resolution using lipases or esterases can selectively hydrolyze specific enantiomers. Chiral auxiliary approaches, where a temporary chiral group directs stereochemistry during synthesis, are also effective. Post-synthesis, chiral HPLC or polarimetry should validate purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry. Infrared (IR) spectroscopy confirms the presence of hydroxyl (-OH) and amino (-NH₂) groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction with SHELXL refinement is authoritative .

Q. How does the thiophene ring influence the compound’s reactivity in organic synthesis?

The electron-rich thiophene ring participates in electrophilic substitution reactions (e.g., sulfonation, halogenation) and acts as a directing group. Its π-conjugated system stabilizes intermediates in nucleophilic additions, facilitating reactions like reductive amination or alkylation at the aminoethanol moiety .

Advanced Research Questions

Q. How can density functional theory (DFT) models optimize the design of this compound derivatives for enzyme inhibition?

DFT calculations (e.g., B3LYP hybrid functional) predict electronic properties, binding energies, and transition states. By incorporating exact exchange terms (e.g., Becke’s 1993 functional), researchers can model hydrogen-bonding interactions between the compound’s -NH₂/-OH groups and enzyme active sites, guiding structural modifications to enhance affinity .

Q. What experimental and computational approaches resolve contradictions in reported binding affinities for this compound across studies?

Systematically vary experimental conditions (pH, temperature, ionic strength) to assess reproducibility. Pair isothermal titration calorimetry (ITC) with molecular dynamics (MD) simulations to correlate thermodynamic data with conformational dynamics. Cross-validate using multiple docking algorithms (e.g., AutoDock, Schrödinger) to account for force-field biases .

Q. How can crystallographic data inform the design of this compound analogs with improved neuroprotective activity?

Analyze hydrogen-bonding networks and steric constraints in co-crystal structures with target receptors (e.g., NMDA or AMPA receptors). Use SHELX-derived electron density maps to identify regions for functional group substitutions (e.g., introducing bulkier substituents on the thiophene ring to enhance hydrophobic interactions) .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

Employ low-temperature reaction conditions and aprotic solvents to minimize base-catalyzed racemization. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amino moiety during harsh reaction steps. Monitor enantiomeric excess (ee) via chiral GC or HPLC at intermediate stages .

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